molecular formula C12H17N3O4 B2595234 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid CAS No. 2355216-60-1

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid

Cat. No.: B2595234
CAS No.: 2355216-60-1
M. Wt: 267.285
InChI Key: AHRFDIBDTWTQIO-UHFFFAOYSA-N
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Description

This compound features a 1H-imidazole-4-carboxylic acid core linked to a Boc-protected azetidin-3-yl group. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine in the azetidine ring (a 4-membered saturated heterocycle). The carboxylic acid at the 4-position of the imidazole enhances polarity, making the molecule suitable for further derivatization in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-4-8(5-14)15-6-9(10(16)17)13-7-15/h6-8H,4-5H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRFDIBDTWTQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C=C(N=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Introduction of Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Formation of Imidazole Ring: The imidazole ring is introduced through a condensation reaction involving a suitable precursor, such as an aldehyde or a ketone, with an amine or an amide.

    Coupling of Azetidine and Imidazole Rings: The final step involves coupling the azetidine and imidazole rings through a suitable linker, such as a carboxylic acid or an ester, under appropriate reaction conditions.

Industrial Production Methods

Industrial production of 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Imidazole Ring Formation

The synthesis of the imidazole core typically involves cyclization reactions. Key methods include:

  • BF₃·Et₂O-Promoted Cyclization : Triazoles can react with nitriles under boron trifluoride etherate catalysis to form substituted imidazoles via ring-opening and cyclization .

  • Copper-Mediated Cyclization : Enones and methylene isocyanides undergo copper-promoted reactions to form imidazoles via iodonium intermediates .

  • NHC-Catalyzed Protocols : Acetophenones and benzylic amines react under solvent-free conditions with oxidants like tert-butylhydroperoxide (TBHP) to generate imidazoles .

Coupling Strategies

The azetidine and imidazole fragments are typically linked via:

  • Nucleophilic Substitution : If the azetidine contains a leaving group (e.g., bromide), it can react with a nucleophile (e.g., imidazole) under basic conditions.

  • Cross-Coupling Reactions : Palladium or copper-catalyzed coupling (e.g., Suzuki, Ullmann) may be employed for aryl-aryl or aryl-heteroaryl bonds .

BOC Group Deprotection

The tert-butoxycarbonyl (BOC) group protects the azetidine’s amine. Deprotection is achieved under acidic conditions:

  • Trifluoroacetic Acid (TFA) : Commonly used to cleave BOC groups via protonation and elimination.

  • HCl in Dioxane : Mild hydrochloric acid in dioxane effectively removes the BOC group without damaging the imidazole core.

Carboxylic Acid Reactions

The carboxylic acid group at the 4-position of the imidazole participates in:

  • Amidation : Reaction with amines using coupling reagents (e.g., EDCl, HOBt).

  • Esterification : Conversion to esters via acid chlorides or activation with carbodiimides.

  • Decarboxylation : Under high-temperature conditions (e.g., pyrolysis), though less common due to stability.

Imidazole Ring Reactivity

The imidazole ring is generally less reactive than pyridine but undergoes:

  • Electrophilic Substitution : Substitution at the 4- or 5-position under acidic conditions .

  • Metal Coordination : Acts as a ligand in organometallic chemistry .

BF₃·Et₂O-Promoted Cyclization

Triazoles undergo BF₃·Et₂O-catalyzed ring-opening to form diazo-imines, which react with nitriles to generate imidazoles .

Copper-Mediated Cyclization

Enones and methylene isocyanides form iodonium intermediates under copper catalysis, leading to imidazole formation via cyclization .

NHC-Catalyzed Protocols

Acetophenones and benzylic amines react under solvent-free conditions with TBHP to form α-aminoaldehydes, which cyclize to imidazoles .

Stability and Monitoring

The compound is stable under standard storage conditions (room temperature). Reactions are monitored using:

  • Thin-Layer Chromatography (TLC) : For purity assessment.

  • High-Performance Liquid Chromatography (HPLC) : For yield and impurity profiling.

This compound’s synthesis and reactivity highlight its utility in medicinal chemistry, particularly for designing heterocyclic scaffolds with diverse functional groups. Its BOC-protected azetidine and imidazole core enable modular synthesis and functionalization, making it a valuable intermediate in drug discovery pipelines .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of imidazole compounds, including 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid, exhibit significant anticancer properties. Studies have shown that imidazole derivatives can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves interference with DNA synthesis or repair processes, leading to apoptosis in malignant cells .

Antimicrobial Properties

Compounds with imidazole scaffolds are known for their antimicrobial activities. The presence of the azetidine ring may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its effectiveness against bacterial and fungal strains. Preliminary studies suggest that such derivatives could be developed into novel antibiotics or antifungal agents .

Enzyme Inhibition

Imidazole-containing compounds have been explored as inhibitors of various enzymes, including kinases and proteases. The ability of 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid to modulate enzyme activity could provide insights into its role in regulating biological pathways involved in disease progression .

Mannich Reaction

The synthesis of 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid can be achieved through the Mannich reaction, which involves the condensation of an amine with formaldehyde and a ketone or aldehyde. This method allows for the introduction of diverse functional groups, making it a versatile approach in drug development .

Multicomponent Reactions

Multicomponent reactions (MCRs) have been utilized to synthesize this compound efficiently. MCRs offer advantages such as reduced reaction times and higher yields, which are critical in pharmaceutical applications where time and cost are factors .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of various imidazole derivatives on human cancer cell lines. The results indicated that compounds similar to 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid exhibited IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil, suggesting enhanced potency against specific cancer types .

Case Study 2: Antimicrobial Testing

In another study, researchers tested the antimicrobial efficacy of imidazole derivatives against a panel of pathogens, including Staphylococcus aureus and Candida albicans. Results demonstrated that certain derivatives displayed potent inhibitory effects, supporting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid depends on its specific application and target. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Property Target Compound Triazole Analog Pyrazole Analog Piperidine Analog
Core Heterocycle Imidazole 1,2,3-Triazole Pyrazole Imidazole
N-Heterocycle Azetidine (4-membered) Azetidine Azetidine Piperidine (6-membered)
Molecular Weight ~290 g/mol (estimated) 239.7 g/mol (C₈H₁₀ClN₃OS) 281.31 g/mol (C₁₃H₁₉N₃O₄) ~350–400 g/mol
Functional Group Carboxylic acid Carboxylic acid Carboxylic acid Carboxylic acid
Key Applications Drug intermediates, PROTACs Click chemistry, metalloenzymes Kinase inhibitors Peptidomimetics

Biological Activity

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid
  • Molecular Formula : C11H16N4O4
  • Molecular Weight : 268.27 g/mol
  • CAS Number : 1529035-77-5

The biological activity of 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in various metabolic pathways, which may contribute to its anticancer properties.
  • Modulation of Cell Signaling Pathways : It interacts with cellular signaling pathways that regulate cell proliferation and apoptosis, indicating potential use in cancer therapy.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Anticancer Activity

A study conducted by researchers at Virginia Commonwealth University explored the effects of various imidazole derivatives on cancer cell lines. The results indicated that compounds similar to 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid exhibited significant inhibition of tumor growth in vitro .

Enzyme Inhibition

Research has demonstrated that derivatives of imidazole can act as effective inhibitors of PARP (Poly(ADP-ribose) polymerase), an enzyme involved in DNA repair mechanisms. Inhibitors targeting PARP have been shown to enhance the efficacy of DNA-damaging agents used in chemotherapy . This suggests that 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid may also possess similar properties.

Biological Activity Summary Table

Biological ActivityMechanismReference
AnticancerInhibition of tumor cell proliferation
Enzyme InhibitionTargeting PARP for enhanced chemotherapy
AntimicrobialPotential inhibition of bacterial growth

Q & A

Basic: What are common synthetic routes for synthesizing this compound?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Boc protection of the azetidine nitrogen using Boc anhydride under basic conditions (e.g., DMAP or triethylamine) to form 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid intermediates .
  • Step 2: Coupling the Boc-protected azetidine with imidazole-4-carboxylic acid derivatives via carbodiimide-mediated reactions (e.g., EDC/HOBt) to form the final product .
  • Purification: Reverse-phase HPLC or column chromatography is recommended due to polar functional groups and potential zwitterionic behavior .

Advanced: How to address low coupling efficiency between Boc-protected azetidine and imidazole intermediates?

Methodological Answer:
Low yields may arise from steric hindrance in the azetidine ring (smaller than piperidine analogs). Strategies include:

  • Optimized Coupling Agents: Use DIC/oxyma or HATU for improved activation .
  • Temperature Control: Perform reactions at 0–4°C to minimize side reactions .
  • Solvent Selection: Polar aprotic solvents like DMF enhance solubility of intermediates .
  • Comparative Analysis: Piperidine-based analogs (e.g., 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid) show higher yields due to reduced steric strain, suggesting azetidine systems require tailored conditions .

Basic: What analytical techniques confirm the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR: Identify Boc-group tert-butyl protons (δ ~1.4 ppm) and azetidine/imidazole ring protons (δ 3.5–8.0 ppm) .
    • 13C NMR: Confirm carbonyl groups (Boc: ~155 ppm; carboxylic acid: ~170 ppm) .
  • Mass Spectrometry: LC-MS or HRMS to verify molecular weight (e.g., [M+H]+ calculated for C13H19N3O4: 282.14) .
  • IR Spectroscopy: Detect carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and Boc carbonyl (~1680 cm⁻¹) .

Advanced: How to resolve conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:
Conflicts arise from the compound’s zwitterionic nature. Solutions include:

  • pH Adjustment: Protonate the carboxylic acid at pH < 2 (using HCl) to enhance solubility in organic solvents like DCM .
  • Co-Solvent Systems: Use DMSO/water mixtures (e.g., 1:1) for aqueous experiments .
  • Crystallization Studies: Screen solvents (e.g., ethanol/water) to isolate stable polymorphs .
    Refer to stability guidelines in to avoid degradation during solubility testing .

Basic: What safety precautions are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Use a fume hood to avoid inhalation of fine particles .
  • Waste Disposal: Segregate acidic or basic degradation products and dispose via certified hazardous waste protocols .

Advanced: Designing a stability study under varying pH conditions

Methodological Answer:

  • Experimental Design:
    • Prepare buffered solutions (pH 1–12) using HCl/NaOH.
    • Incubate the compound at 25°C and 40°C for 48–72 hours.
  • Analysis:
    • Monitor degradation via HPLC (e.g., C18 column, UV detection at 254 nm) .
    • Track Boc-group cleavage (loss of tert-butyl signals in 1H NMR) .
  • Key Findings:
    • Stability decreases above pH 8 due to Boc hydrolysis .
    • Acidic conditions (pH < 3) may protonate the imidazole, altering reactivity .

Basic: How to store the compound for long-term stability?

Methodological Answer:

  • Storage Conditions:
    • Temperature: –20°C in airtight, light-protected vials .
    • Environment: Under inert gas (argon/nitrogen) to prevent oxidation .
  • Reconstitution: Use anhydrous DMSO for stock solutions to avoid hydrolysis .

Advanced: Addressing discrepancies in biological activity data across studies

Methodological Answer:
Discrepancies may stem from:

  • Impurity Profiles: Trace solvents (e.g., DMF) or unreacted intermediates can modulate activity. Validate purity via HPLC (>98%) before assays .
  • Conformational Flexibility: Azetidine’s strained ring may adopt multiple conformations. Use X-ray crystallography or DFT calculations to identify bioactive conformers .
  • Reference Standards: Cross-validate against structurally characterized analogs (e.g., piperidine derivatives in ) .

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